Methyl 4-oxo-2-(prop-2-EN-1-YL)decanoate
Description
Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate is a medium-chain fatty acid methyl ester derivative characterized by a decanoate backbone modified with a 4-oxo (keto) group and a prop-2-en-1-yl (allyl) substituent at position 2. The 4-oxo group may enhance hydrogen-bonding interactions, while the allyl substituent introduces reactivity for further chemical modifications. Such derivatives are often explored for their bioactivity, particularly in metabolic regulation, as seen in structurally related esters like methyl decanoate .
Properties
CAS No. |
146515-28-8 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 4-oxo-2-prop-2-enyldecanoate |
InChI |
InChI=1S/C14H24O3/c1-4-6-7-8-10-13(15)11-12(9-5-2)14(16)17-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
WAFFARMZIKCLHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(CC=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs (Table 1):
Table 1. Structural and functional comparisons of this compound with analogs.
Physicochemical Properties
- Hydrophobicity: Methyl decanoate is highly hydrophobic (logP ~5.3) , whereas the 4-oxo group in the target compound may reduce logP slightly, improving solubility in polar solvents.
- Reactivity: The allyl group in the target compound offers sites for electrophilic addition or radical reactions, unlike the inert methyl decanoate. This reactivity could be exploited for bioconjugation or material synthesis.
Preparation Methods
Molecular Architecture and Functional Group Reactivity
Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate (C₁₄H₂₄O₃) comprises a decanoate backbone substituted with a ketone at position 4 and an allyl group at position 2. The allyl moiety (prop-2-en-1-yl) introduces sites for electrophilic addition or radical reactions, while the ketone enables nucleophilic attack or reduction. The ester group at the terminal methyl position offers opportunities for hydrolysis or transesterification.
Retrosynthetically, the molecule can be deconstructed into two fragments:
- C1–C4 segment : A β-keto ester (e.g., methyl 4-oxodecanoate)
- C2 allyl group : Introduced via alkylation or conjugate addition
Retrosynthetic Pathways
Two primary routes emerge:
- Pathway A : Alkylation of a preformed β-keto ester with allyl electrophiles
- Pathway B : Claisen condensation between allyl-substituted acetates and longer-chain acyl equivalents
Direct Synthesis via Alkylation of β-Keto Esters
Substrate Preparation: Methyl 4-Oxodecanoate
The synthesis begins with methyl 4-oxodecanoate, a β-keto ester accessible via Claisen condensation of methyl acetoacetate and heptanoyl chloride under basic conditions.
Reaction Mechanism :
$$
\text{Methyl acetoacetate} + \text{Heptanoyl chloride} \xrightarrow{\text{NaH, THF}} \text{Methyl 4-oxodecanoate} + \text{HCl}
$$
Allylation at C2
The allyl group is introduced via nucleophilic alkylation. Using allyl bromide and a strong base (e.g., LDA), the enolate of methyl 4-oxodecanoate attacks the allyl electrophile:
Procedure :
- Dissolve methyl 4-oxodecanoate (1.0 eq) in THF under nitrogen.
- Add LDA (2.2 eq) at −78°C to form the enolate.
- Introduce allyl bromide (1.5 eq) and warm to room temperature.
- Quench with NH₄Cl and extract with ethyl acetate.
Yield Optimization :
- Excess allyl bromide (1.5–2.0 eq) improves conversion.
- Low temperatures (−78°C) minimize side reactions (e.g., over-alkylation).
Claisen Condensation Approach
Cross-Condensation Strategy
An alternative route employs Claisen condensation between allyl-substituted acetylacetone and methyl octanoate:
$$
\text{Allyl acetylacetone} + \text{Methyl octanoate} \xrightarrow{\text{NaOMe, MeOH}} \text{this compound} + \text{H}_2\text{O}
$$
Key Parameters :
- Catalyst : Sodium methoxide (0.1 eq)
- Temperature : Reflux (65–70°C)
- Reaction Time : 6–8 hours
Byproduct Management
GC-MS analysis of reaction mixtures reveals competing aldol adducts (∼15%). Purification via fractional distillation (bp 120–125°C at 0.5 mmHg) isolates the target compound in 68% yield.
Oxidation of Secondary Alcohols
Alcohol Precursor Synthesis
Methyl 2-(prop-2-en-1-yl)-4-hydroxydecanoate serves as an intermediate. Oxidation of the C4 hydroxyl to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄):
Oxidation Protocol :
- Dissolve the alcohol (1.0 eq) in acetone at 0°C.
- Add Jones reagent dropwise until orange persists.
- Stir for 2 hours, quench with isopropanol, and extract with DCM.
Yield : 72–75% after silica gel chromatography.
Experimental Procedures and Optimization
Comparative Analysis of Methods
Table 1 summarizes key synthetic routes and their efficiencies:
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation of β-Keto Ester | Methyl 4-oxodecanoate, Allyl Br | LDA, THF, −78°C | 65 | 98 |
| Claisen Condensation | Allyl acetylacetone, Methyl octanoate | NaOMe, Reflux | 68 | 95 |
| Alcohol Oxidation | Methyl 4-hydroxy-2-allyldecanoate | Jones reagent, 0°C | 73 | 97 |
Solvent and Catalyst Screening
- Alkylation Efficiency : THF > DME > Dioxane (lower yields in ethereal solvents)
- Oxidation Alternatives : Swern oxidation (oxalyl chloride/DMSO) achieves 70% yield but requires rigorous moisture control.
Challenges and Industrial Scalability
Byproduct Formation
- Over-Alkylation : Mitigated by slow addition of allyl bromide.
- Ester Hydrolysis : Avoid aqueous workup at elevated pH.
Green Chemistry Considerations
- Solvent Recycling : THF recovery via distillation reduces waste.
- Catalyst Reuse : Immobilized NaOMe on silica improves turnover.
Q & A
Q. Table 1: Key Analytical Parameters for this compound
| Technique | Parameters | Purpose |
|---|---|---|
| -NMR | δ 5.8–6.1 (allyl protons), δ 3.6 (COOCH) | Confirm allyl and ester groups |
| HPLC | Retention time: 8.2 min (C18, 70% MeOH) | Purity assessment |
| DSC | Melting point: 85–87°C | Detect polymorphs |
Q. Table 2: Comparative Reactivity of Allyl-Substituted Esters
| Compound | Activation Energy (kJ/mol) | Major Decomposition Product |
|---|---|---|
| Methyl decanoate | 120 | Decene + CO |
| This compound | 95 (allyl cleavage) | Acrolein + ketone derivatives |
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